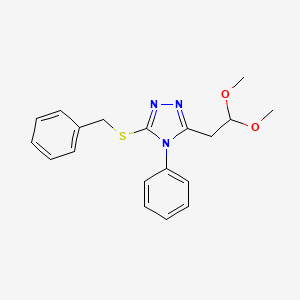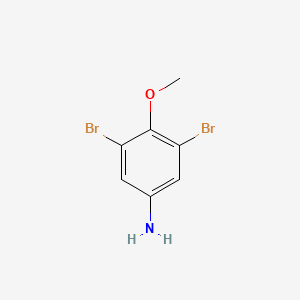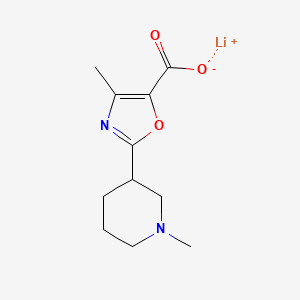
Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions. This compound is a derivative of lithium, which is a well-known medication for bipolar disorder. In recent years, scientists have been exploring the potential of lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate as a treatment for other diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
科学的研究の応用
Neuroprotective and Neurotrophic Effects
Lithium has been extensively studied for its neuroprotective and neurotrophic effects. It is known to enhance cellular proliferation, differentiation, growth, and regeneration, and limit the progression of neuronal atrophy or cell death. This is particularly evident in conditions such as bipolar disorder, where lithium's modulatory effects on cellular resilience and plasticity pathways are beneficial (Machado-Vieira, 2017).
Molecular Mechanisms in Aging and Disease
Lithium's role in modulating molecular mechanisms related to aging and diseases has been explored in several models. In Caenorhabditis elegans, lithium exposure at clinically relevant concentrations increases survival during normal aging, suggesting a novel mechanism involving altered expression of genes associated with nucleosome functions and histone methylation (McColl et al., 2008). Furthermore, lithium's inhibition of glycogen synthase kinase 3 (GSK-3) has implications for circadian rhythm regulation and may have therapeutic potential for conditions associated with altered circadian rhythms (Yin et al., 2006).
Regenerative Medicine and Tissue Engineering
Lithium ions have shown promising results in regenerative medicine and tissue engineering. For instance, Li+ ions incorporated into bioactive scaffolds enhance cementogenic differentiation of human periodontal ligament-derived cells, likely via activation of the Wnt/β-catenin signaling pathway (Han et al., 2012). This demonstrates lithium's potential in promoting tissue regeneration and healing.
Hematology and Immunology
In hematology, lithium has been investigated for its effects on neutrophilia and increasing circulating CD34+ stem cells, suggesting potential therapeutic uses in treating neutropenia and aiding in bone marrow transplantation (Focosi et al., 2008).
Material Science
Lithium's applications extend into materials science, where lithium-based compounds are utilized in the synthesis and structural characterization of frameworks with potential uses in photoluminescence and as sensors (Aliev et al., 2014). These frameworks can have applications in electronics, energy storage, and sensing technologies.
特性
IUPAC Name |
lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.Li/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRDWMQDTVTNIE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(OC(=N1)C2CCCN(C2)C)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


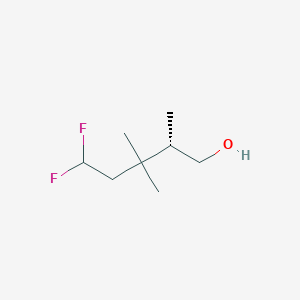
![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)
![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)
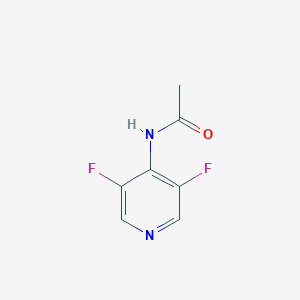
![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)
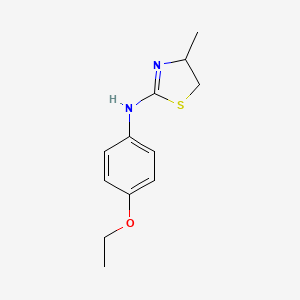
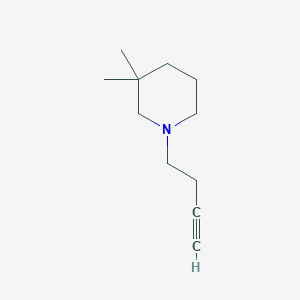


![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
